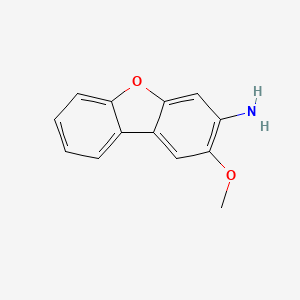

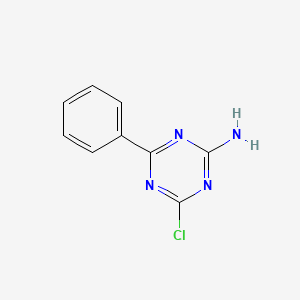

4-氯-6-苯基-1,3,5-三嗪-2-胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

4-Chloro-6-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine class, which is known for its wide range of applications in chemistry, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The triazine nucleus is a versatile scaffold that has been explored for the development of novel compounds with potential biological activities.

Synthesis Analysis

The synthesis of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine and related compounds can be achieved through various synthetic routes. A notable method involves the one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines, producing dihydrotriazines which are then converted into the targeted compounds via aromatic dehydrogenation (Dolzhenko et al., 2021). This method demonstrates the efficiency and versatility of microwave-assisted synthesis in creating triazine derivatives.

Molecular Structure Analysis

The crystal structure of triazine derivatives, including those similar to 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, reveals interesting aspects of their molecular architecture. X-ray crystallography of certain 4-aryl-6-cycloamino-1,3,5-triazin-2-amines has provided insights into their molecular structure, showing the significance of substituent effects on the overall molecular conformation and stability of triazines (Dolzhenko et al., 2021).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For instance, amination reactions of triazines using potassium amide in liquid ammonia have been explored, showing the formation of amino-triazines and providing a pathway for further derivatization (Rykowski & Plas, 1982).

科研应用

合成技术

4-氯-6-苯基-1,3,5-三嗪-2-胺已成为各种合成技术的研究对象。一个显著的方法是使用氰胍、芳香醛和环胺在微波辐射下进行一锅法、三组分合成。这种方法已经证明在生产多样的4-芳基-6-环氨基-1,3,5-三嗪-2-胺方面具有有效性,包括具有抗白血病活性的化合物(Dolzhenko et al., 2021)。

生物活性

已合成各种4-氯-6-苯基-1,3,5-三嗪-2-胺衍生物,并对它们的生物活性进行了评估。例如,通过与各种胺进行亲核取代制备的某些化合物被确定为CGRP受体拮抗剂,展示了潜在的治疗应用(Lim et al., 2014)。

化学性质和反应

研究还探讨了这种化合物的化学性质和反应。例如,已经探索了三嗪的氨基化,包括4-氯-6-苯基-1,3,5-三嗪-2-胺的衍生物,为这类反应的机制提供了见解,并揭示了它们在进一步化学合成中的潜在用途(Rykowski & Plas, 1982)。

材料科学应用

在材料科学领域,4-氯-6-苯基-1,3,5-三嗪-2-胺的衍生物已被用于合成热稳定和有机溶性芳香族聚酰胺,表明在先进材料开发中具有潜在应用(Yu et al., 2012)。

检测应用

此外,使用这种化合物的衍生物合成的发光共价有机聚合物已经展示了在检测硝基芳香炸药和小有机分子方面的应用,展示了其在安全和环境监测中的潜力(Xiang & Cao, 2012)。

Safety And Hazards

未来方向

The future directions for the study of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine could involve further exploration of its potential as a SARS-CoV-2 agent . Additionally, the compound’s antimicrobial activity could be further investigated, as some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

性质

IUPAC Name |

4-chloro-6-phenyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSOANOTPZSYJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274642 |

Source

|

| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-phenyl-1,3,5-triazin-2-amine | |

CAS RN |

3842-53-3 |

Source

|

| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3842-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。